Molecular Weight and Heavy Atom Count Differentiate the Methylsulfonyl‑Propanamide Scaffold from Simpler Sulfonamide Analogs
The target compound bears a 4‑(methylsulfonyl)phenylpropanamide tail linked through a secondary amide, whereas the most similar commercially available benzothiophene comparator, N‑(1‑(benzo[b]thiophen‑3‑yl)propan‑2‑yl)‑4‑methylbenzenesulfonamide (CAS 900641‑82‑9), contains a shorter p‑toluenesulfonamide group. This structural difference is reflected in a molecular weight of 401.5 g mol⁻¹ for the target [1] versus 345.48 g mol⁻¹ for the sulfonamide analog , a 16.2% increase. The heavy‑atom count rises from 23 to 27, introducing additional points for van der Waals contacts and potential target interactions [1].
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW 401.5 g mol⁻¹; 27 heavy atoms |
| Comparator Or Baseline | N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide (CAS 900641‑82‑9): MW 345.48 g mol⁻¹; 23 heavy atoms |
| Quantified Difference | Δ MW = +56.02 g mol⁻¹ (+16.2%); Δ heavy atoms = +4 |
| Conditions | Computed physicochemical properties (PubChem, Bidepharm product data) |
Why This Matters
The larger scaffold provides additional chemical space for structure‑activity relationship (SAR) exploration, making the target compound a more versatile starting point for lead optimization compared to the simpler sulfonamide analog.
- [1] PubChem Compound Summary CID 119106160, N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide. View Source
